molecular formula C25H27NO4 B2780914 rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid CAS No. 2343963-66-4

rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid

Cat. No.: B2780914
CAS No.: 2343963-66-4
M. Wt: 405.494
InChI Key: PHRLWMGDAIBKJD-DHLKQENFSA-N
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Description

rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid is a complex organic compound with a unique structure This compound is characterized by its fluorenylmethoxycarbonyl group attached to an octahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the octahydroquinoline ring system through a series of reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its effects on different biological pathways and its potential use in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid include other fluorenylmethoxycarbonyl derivatives and octahydroquinoline-based molecules. Examples include:

Uniqueness

What sets this compound apart is its specific combination of the fluorenylmethoxycarbonyl group with the octahydroquinoline ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4aS,8aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-23(28)25-13-6-5-12-22(25)26(15-7-14-25)24(29)30-16-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,21-22H,5-7,12-16H2,(H,27,28)/t22-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRLWMGDAIBKJD-DHLKQENFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCN(C2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]2(CCCN([C@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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